molecular formula C19H23N5O3 B12240502 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B12240502
M. Wt: 369.4 g/mol
InChI Key: UFCIHEUHCLHEFI-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an imidazolidine-2,4-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Piperidine Ring Formation: The quinoxaline derivative can be reacted with a suitable piperidine precursor, often through nucleophilic substitution or reductive amination.

    Imidazolidine-2,4-dione Core Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the piperidine ring.

    Reduction: Reduction reactions could target the quinoxaline moiety or the imidazolidine-2,4-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione: The parent compound.

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures.

    Piperidine Derivatives: Compounds featuring the piperidine ring.

    Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione core.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-(1-quinoxalin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H23N5O3/c1-27-11-10-23-18(25)13-24(19(23)26)14-6-8-22(9-7-14)17-12-20-15-4-2-3-5-16(15)21-17/h2-5,12,14H,6-11,13H2,1H3

InChI Key

UFCIHEUHCLHEFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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